molecular formula C13H10F2O3S B14187112 1,3-Difluoro-5-(4-methoxybenzene-1-sulfonyl)benzene CAS No. 860813-09-8

1,3-Difluoro-5-(4-methoxybenzene-1-sulfonyl)benzene

Cat. No.: B14187112
CAS No.: 860813-09-8
M. Wt: 284.28 g/mol
InChI Key: BXJGRACUDQUWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Difluoro-5-(4-methoxybenzene-1-sulfonyl)benzene is an organic compound characterized by the presence of two fluorine atoms and a methoxybenzene sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through electrophilic aromatic substitution reactions, where fluorine atoms are introduced using reagents such as fluorine gas or other fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their transformation into the final product. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-(4-methoxybenzene-1-sulfonyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield brominated derivatives of the compound .

Scientific Research Applications

1,3-Difluoro-5-(4-methoxybenzene-1-sulfonyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-(4-methoxybenzene-1-sulfonyl)benzene involves its interaction with molecular targets through its functional groups. The fluorine atoms and the methoxybenzene sulfonyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to specific targets .

Properties

CAS No.

860813-09-8

Molecular Formula

C13H10F2O3S

Molecular Weight

284.28 g/mol

IUPAC Name

1,3-difluoro-5-(4-methoxyphenyl)sulfonylbenzene

InChI

InChI=1S/C13H10F2O3S/c1-18-11-2-4-12(5-3-11)19(16,17)13-7-9(14)6-10(15)8-13/h2-8H,1H3

InChI Key

BXJGRACUDQUWHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.